1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that features a unique structure combining furan, pyridine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions that include nucleophilic substitution and cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and pyridine oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)amine
- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)carbamate
Uniqueness
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to its specific combination of furan, pyridine, and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-10-14-2-1-6-22-14)18-9-12-3-4-15(17-8-12)13-5-7-21-11-13/h3-5,7-8,11,14H,1-2,6,9-10H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAMRGLCMODSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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